Ethyl 8,9-dimethyl-9H-purine-6-carboxylate
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Overview
Description
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate is a chemical compound with the molecular formula C10H12N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate typically involves the reaction of 8,9-dimethyl-9H-purine-6-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 8,9-dimethyl-9H-purine-6-carboxylic acid
Reagent: Ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
The reaction yields this compound as the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purine receptors.
Biological Studies: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Industrial Applications: It is used in the development of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-purine: A similar compound with a different substitution pattern.
8-Methyl-9H-purine-6-carboxylate: Another derivative with a single methyl group.
Uniqueness
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. Its dual methyl groups at positions 8 and 9 can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 8,9-dimethylpurine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-10(15)8-7-9(12-5-11-8)14(3)6(2)13-7/h5H,4H2,1-3H3 |
InChI Key |
HGHNNUQHCNSQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=N1)N(C(=N2)C)C |
Origin of Product |
United States |
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